Loribid Demonstrates 130-150x Greater Chemical Stability Than Cefaclor in Aqueous Buffer
Loracarbef exhibits exceptional chemical stability compared to cefaclor under physiological pH conditions. In pH 7.4 phosphate buffer, loracarbef was found to be 130-150 times more stable than cefaclor and 10-12 times more stable than cephalexin [1]. This enhanced stability is attributed to the carbacephem nucleus, where the sulfur atom of the cephem ring is replaced by a methylene group, reducing susceptibility to hydrolytic degradation [2].
| Evidence Dimension | Chemical stability in aqueous solution |
|---|---|
| Target Compound Data | Loracarbef: reference stability value (baseline) |
| Comparator Or Baseline | Cefaclor: 130-150x less stable; Cephalexin: 10-12x less stable |
| Quantified Difference | 130-150 fold greater stability vs cefaclor; 10-12 fold greater stability vs cephalexin |
| Conditions | pH 7.4 phosphate buffer, 37°C |
Why This Matters
For procurement, this translates to longer shelf-life, reduced degradation during storage and experimental workflows, and more reliable in vitro assay results compared to cephalosporin analogs.
- [1] Pasini CE, Indelicato JM. Pharmaceutical Properties of Loracarbef: The Remarkable Solution Stability of an Oral 1-Carba-1-dethiacephalosporin Antibiotic. Pharm Res. 1992;9(2):250-254. View Source
- [2] Jorgensen JH, Redding JS, Maher LA. Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins. Antimicrob Agents Chemother. 1988;32(10):1477-1480. doi:10.1128/AAC.32.10.1477 View Source
